molecular formula C16H13ClN2O3S3 B2774206 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 896365-70-1

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No. B2774206
CAS RN: 896365-70-1
M. Wt: 412.92
InChI Key: VUIBTFRJEUXYLJ-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. In recent years, TAK-659 has gained significant attention from researchers due to its promising pharmacological properties and potential clinical applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Thiazole Derivatives

    Thiazole derivatives, including those with complex substituents, have been synthesized through various chemical reactions, highlighting the versatility of thiazole compounds in chemical synthesis. For example, studies have developed methods for creating thiazole derivatives with potential biological activities by exploring different substituents and reaction conditions (Tang Li-jua, 2015) Synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate.

  • Crystal Structure Analysis

    X-ray diffraction studies have been employed to elucidate the crystal structures of thiazole-based compounds, providing valuable information on their molecular configurations and potential interaction mechanisms. This approach aids in understanding the structural basis for the activity of these compounds and guiding the design of new derivatives with enhanced properties (P. Sharma et al., 2016) [Crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide : N,N-dimethylformamide (1 : 1)](https://consensus.app/papers/structure-sharma/fadd6a4edb8850a989dbed748a50a6b7/?utm_source=chatgpt).

Potential Applications

  • Anticancer and Antimicrobial Activities

    Several studies have focused on the synthesis of thiazole derivatives as potential anticancer and antimicrobial agents. These compounds have been evaluated in vitro against various cancer cell lines and microbial strains, demonstrating the potential of thiazole derivatives in developing new therapeutic agents with specific biological activities (Ö. Yılmaz et al., 2015) Synthesis of pro-apoptotic indapamide derivatives as anticancer agents.

  • Bioactive Molecule Development

    Research has explored the synthesis of fluoro substituted benzothiazoles for biological and pharmacological screening, aiming to discover new bioactive molecules with potential applications in treating various diseases (S. Patel et al., 2009) Synthesis of bioactive molecule fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening.

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S3/c1-2-25(21,22)11-5-3-10(4-6-11)15(20)19-16-18-12(9-23-16)13-7-8-14(17)24-13/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIBTFRJEUXYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

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